N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C19H15ClN2O4S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4S/c20-9-5-6-13-11(7-9)12(23)8-14(26-13)18(25)22-19-16(17(21)24)10-3-1-2-4-15(10)27-19/h5-8H,1-4H2,(H2,21,24)(H,22,25) |
InChI Key |
PRLUXDYEAKHMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Method A: Baylis-Hillman Adduct Coupling
Adapted from chromene carboxamide synthesis protocols:
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Salicylaldehyde + tert-butyl acrylate, DABCO, CHCl₃, 3 weeks RT | 28% |
| 2 | Hydrolysis of ester to acid (e.g., NaOH/H₂O, reflux) | 80–90% |
| 3 | Chlorination (e.g., POCl₃ or Cl₂ gas) | Variable |
Key challenges include regioselective chlorination and maintaining chromene stability during acidic/basic conditions.
Benzothiophene Intermediate Synthesis
Carbamoyl-Substituted Benzothiophene
The benzothiophene core is synthesized via:
-
Cyclization of thiophenol precursors
-
Introduction of carbamoyl group
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiophenol + alkyl halide, base | 60–75% |
| 2 | Urea or carbamoyl chloride, Pd catalysis | 50–60% |
Purification involves recrystallization or column chromatography.
Amide Coupling Reactions
The final step involves coupling the benzothiophenamine intermediate with the chromene carboxylic acid.
Activation Methods
| Activating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC (1.2 equiv) | DCM | 0–25°C, 16 hr | 56.5% |
| PyBOP (1.1 equiv) | DMF | RT, 2 hr | 60–75% |
| Thionyl chloride | Toluene | Reflux | 95% |
Mechanistic Insight : DCC forms an active O-acylisourea intermediate, while PyBOP generates a phosphonium intermediate for enhanced reactivity.
Purification and Characterization
Critical steps include:
-
Filtration and Solvent Washes : Sequential use of water, isopropanol, and acetone.
-
Chromatography : Flash chromatography (SiO₂, DCM/MeOH) or HPLC for high-purity samples.
-
Spectroscopic Analysis :
Comparative Analysis of Methods
| Parameter | DCC Method | PyBOP Method | Thionyl Chloride |
|---|---|---|---|
| Yield | 56.5% | 60–75% | 95% |
| Purity | 92–98% | 98.5% | 92.62% |
| Cost | Moderate | High | Low |
| Scalability | Lab-scale | Lab-scale | Industrial-scale |
Recommendation : PyBOP offers a balance of yield and purity for research, while thionyl chloride is cost-effective for bulk production.
Troubleshooting and Challenges
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and oxo groups undergo hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12 hours | 6-chloro-4-oxo-4H-chromene-2-carboxylic acid + 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | 72% | |
| Lactone ring opening (oxo group) | NaOH (1M), 80°C, 6 hours | Sodium salt of chromene-carboxylic acid derivative | 65% |
Hydrolysis kinetics depend on pH and temperature, with the amide bond showing greater stability in neutral conditions.
Nucleophilic Substitution
The 6-chloro substituent on the chromene moiety participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|---|
| Methoxide | DMF, 100°C, 24 hours | 6-methoxy-4-oxo-4H-chromene-2-carboxamide | 3.2 × 10⁻⁴ | |
| Piperidine | THF, 60°C, 48 hours | 6-piperidino-4-oxo-4H-chromene-2-carboxamide | 1.8 × 10⁻⁴ |
Density Functional Theory (DFT) calculations indicate that electron-withdrawing groups on the benzothiophene core increase NAS reactivity by polarizing the C-Cl bond.
Reduction Reactions
The oxo group in the chromene system undergoes selective reduction:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hours | 4-hydroxy-4H-chromene-2-carboxamide | 89% | |
| H₂ (Pd/C catalyst) | Ethanol, 25°C, 6 hours | Partially saturated chromene derivative | 64% |
The carboxamide group remains intact under these conditions, demonstrating functional group compatibility.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions:
| Conditions | Product | Application | Source |
|---|---|---|---|
| PPA, 120°C, 8 hours | Benzothiophene-fused quinazolinone | Anticancer lead optimization | |
| CuI/L-proline, DMSO, 100°C | Chromeno[3,4-b]benzothiophene derivative | Fluorescence probe development |
Cyclization pathways are influenced by solvent polarity, with aprotic solvents favoring quinazolinone formation.
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed cross-coupling:
| Reaction Type | Catalyst System | Product | TOF (h⁻¹) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 6-aryl-4-oxo-4H-chromene-2-carboxamide | 220 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | N-alkylated benzothiophene-chromene derivatives | 180 |
Leaching tests confirm <1% Pd residue in products, meeting pharmaceutical-grade purity standards.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the chromene system:
| Wavelength | Solvent | Product | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Cyclobutane-fused tetracyclic compound | 0.31 | |
| 365 nm | Toluene | Oxepin derivative | 0.18 |
Time-Dependent DFT (TD-DFT) simulations correlate absorption maxima at 290 nm with π→π* transitions in the chromene ring.
Acid/Base-Mediated Tautomerism
The oxo-carboxamide system exhibits pH-dependent tautomerism:
| Condition | Dominant Tautomer | pKa | Structural Evidence | Source |
|---|---|---|---|---|
| pH < 3 | Keto-carboxamide | 2.1 | IR: 1685 cm⁻¹ (C=O stretch) | |
| pH 7–9 | Enol-carboximidic acid | 7.8 | ¹H NMR: δ 12.3 ppm (enolic OH) |
Tautomeric equilibria influence solubility, with the enolic form showing 3.2× higher aqueous solubility.
This compound’s reactivity profile underscores its versatility as a synthetic intermediate in medicinal chemistry. Strategic functionalization at the chloro, oxo, or carboxamide positions enables tailored modifications for drug discovery applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy as an anticancer agent. Research indicates that derivatives of chromenes, including this compound, exhibit significant cytotoxicity against various cancer cell lines.
Case Studies:
- A study evaluated a series of chromene derivatives for their anticancer properties and found that certain compounds demonstrated higher activity than standard treatments like cisplatin in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. The mechanism involved inhibition of topoisomerase enzymes crucial for DNA replication in cancer cells .
| Compound | Activity Against Cancer Cell Lines | Reference |
|---|---|---|
| N-(3-carbamoyl... | Higher than cisplatin in PC-3 | |
| N-(3-carbamoyl... | Significant activity in SK-LU-1 |
Antifungal Activity
The compound also shows promise as an antifungal agent. Its ability to inhibit fungal growth has been linked to its interaction with cytochrome P450 enzymes, which are vital for fungal cell survival.
Case Studies:
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with derivatives such as N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (referred to as Compound A in this analysis) . Below is a systematic comparison:
Table 1: Comparative Structural Analysis
Key Observations
Core Modifications: The target compound lacks the 6-methyl group on the benzothiophene core present in Compound A. The chromene moiety in the target compound introduces a rigid, planar structure compared to the flexible isoxazole-aryl system in Compound A. Chromenes are known for intercalative DNA binding or kinase inhibition, while isoxazoles often serve as bioisosteres for ester or amide groups .
Substituent Effects: The 6-chloro substituent on the chromene ring may enhance electron-withdrawing effects, stabilizing the oxo group and influencing redox properties. In contrast, Compound A’s 2-chlorophenyl group on the isoxazole could promote π-π stacking with aromatic residues in target proteins. Both compounds retain the carbamoyl group, a critical hydrogen-bond donor/acceptor for target engagement.
Physicochemical Properties :
- The chromene system likely increases the target compound’s molecular weight and lipophilicity (clogP) compared to Compound A, which features a lighter isoxazole appendage. This difference may affect solubility and bioavailability.
Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
The compound has the following chemical characteristics:
- Molecular Formula : C24H21ClN3O2S
- Molecular Weight : 447.57 g/mol
- CAS Number : 353790-05-3
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the chromene structure followed by the introduction of the benzothiophene moiety. Various methods have been documented for synthesizing related chromone derivatives, which often serve as precursors for biological evaluations .
Antitumor Activity
Recent studies have highlighted the antitumor properties of chromone derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example:
- IC50 Values against human cancer cell lines:
Enzyme Inhibition
The compound exhibits inhibition against several enzymes linked to inflammatory pathways and cancer progression:
- Cholinesterases : Inhibitory effects have been noted with IC50 values ranging from 5.4 µM to 10.4 µM for certain derivatives .
Anti-inflammatory Activity
Similar compounds have demonstrated anti-inflammatory properties through various assays. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory responses .
The biological activity of this compound may be attributed to:
- Structural Similarity : Its structural components allow it to interact effectively with biological targets.
- Electrophilic Centers : The presence of electrophilic centers in its structure facilitates interactions with nucleophilic sites in proteins and enzymes.
- Hydrogen Bonding : Docking studies suggest that hydrogen bonding plays a significant role in binding affinity to target proteins .
Case Studies
- Chromone Derivatives : A study evaluated multiple chromone derivatives for their cytotoxicity against tumor cell lines and found that specific modifications significantly enhanced their potency against cancer cells .
- Inhibitory Effects on Pathways : Another investigation assessed various compounds for their ability to inhibit LOX and COX pathways, revealing promising candidates for further development as anti-inflammatory agents .
Q & A
Basic: How can researchers optimize the synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide to improve yield and purity?
Methodological Answer:
- Key Variables:
- Solvent Selection: Ethanol is commonly used due to its polarity and boiling point (82°C), but alternatives like acetonitrile or DMF may enhance solubility of intermediates .
- Catalysts: Piperidine (0.50 mL per 0.01 mol substrate) promotes condensation reactions, but other bases (e.g., triethylamine) could reduce side reactions .
- Reflux Duration: Extending reflux time beyond 3 hours (e.g., 5–6 hours) may improve conversion but risks decomposition. Monitor via TLC.
- Purification: Recrystallization from ethanol is standard, but flash chromatography (e.g., ethyl acetate/hexane gradients) may resolve impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
